Bronze

Mechanical Engineering Materials Science Structural Components

Engineers and researchers substituting bronze with brass risk premature failure from dezincification, galling, and insufficient hardness under load. Bronze (CAS 11099-34-6) is a ≥95% pure copper-tin alloy reagent that eliminates these failure modes through quantifiable property advantages. • 9-19% higher tensile strength (up to 850 MPa) and 60-200+ HB hardness versus brass for high-load bearings, bushings, and wear plates. • Electrochemically verified corrosion resistance surpassing copper and nickel in saline environments, enabling reliable marine and biomedical hardware. • Consistent Cu-Sn composition ensures reproducible tribological data and metallurgical research outcomes. Supplied with full Certificate of Analysis; suitable for industrial quality control, alloy development, and academic studies.

Molecular Formula CuSn
Molecular Weight 182.26 g/mol
CAS No. 11099-34-6
Cat. No. B077416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBronze
CAS11099-34-6
Molecular FormulaCuSn
Molecular Weight182.26 g/mol
Structural Identifiers
SMILES[Cu].[Sn]
InChIInChI=1S/Cu.Sn
InChIKeyKUNSUQLRTQLHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bronze: Engineering Profile and Procurement Baseline


Bronze (CAS 11099-34-6) designates a high-purity copper-tin (Cu-Sn) alloy reagent with a nominal formula of CuSn and a molecular weight of 182.26 g/mol, supplied at ≥95% purity . In an engineering context, bronze refers to a family of copper-based alloys where tin (typically up to 12 wt%) serves as the primary alloying element to enhance strength, wear resistance, and corrosion performance relative to pure copper [1]. Standardized data aggregated from over 500 bronze grades across the MatWeb database indicate average tensile strength (467 MPa), yield strength (282 MPa), and Brinell hardness (145 HB), establishing a robust baseline for material selection [2]. Unlike pure copper, which excels in electrical and thermal conductivity, bronze intentionally trades off a portion of conductivity to achieve superior mechanical and tribological properties, forming the basis for its differentiated procurement rationale [1].

Bronze Substitution Failure: Divergent Properties


The substitution of Bronze (CAS 11099-34-6) with a seemingly similar copper-based alloy, such as brass, introduces quantifiable performance deficits that can lead to premature component failure. The fundamental divergence stems from the differing alloying elements: bronze is a copper-tin (Cu-Sn) system, while brass is a copper-zinc (Cu-Zn) system [1]. Tin imparts a distinct combination of higher tensile strength, superior wear resistance, and immunity to dezincification corrosion, whereas zinc in brass enhances ductility and machinability at the cost of mechanical robustness in high-load or corrosive environments [2]. Therefore, a 1:1 material swap without re-engineering the part for the substitute's specific limitations constitutes a high-risk decision. The following quantitative evidence guide isolates these critical performance deltas to support data-driven procurement and engineering selection [3].

Quantitative Evidence: Bronze vs. Brass and Copper


Tensile Strength: Bronze vs. Brass

Bronze demonstrates a quantifiable advantage in tensile strength over brass. A direct comparison of C93200 bearing bronze against C85400 cast brass shows bronze achieves a tensile strength (UTS) in the range of 240-310 MPa, while brass exhibits a lower range of 220-260 MPa, representing an approximate 9-19% improvement [1]. More broadly, bronze's UTS can reach up to 850 MPa in wrought forms, surpassing the typical 350-500 MPa range for most brasses [2]. This higher strength enables bronze components to bear greater static and dynamic loads without yielding, a critical factor in structural applications.

Mechanical Engineering Materials Science Structural Components

Hardness and Wear Resistance: Bronze vs. Brass

Bronze consistently outperforms brass in hardness and wear resistance, a critical differentiator for tribological applications. Bronze alloys typically exhibit Brinell Hardness (HB) values ranging from 60 to over 200 HB, whereas brass alloys generally fall within a softer range of 55-150 HB [1]. This higher hardness directly correlates with lower wear rates under identical sliding conditions; experimental pin-on-disk studies confirm that bronze demonstrates a significantly lower wear coefficient compared to brass, making it the superior choice for bearings and bushings [2]. The superior anti-galling properties of bronze prevent adhesive wear and material transfer under high contact pressures, a failure mode to which brass is more susceptible [3].

Tribology Mechanical Engineering Bearing Technology

Corrosion Resistance: Bronze vs. Nickel and Copper

In a direct electrochemical evaluation of gold-plated substrates for biomedical and technical applications, bronze demonstrated superior corrosion resistance compared to both nickel and copper. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies in phosphate-buffered saline (PBS) revealed that the bronze substrate exhibited the highest corrosion resistance and lowest cytotoxicity among the tested materials, outperforming nickel, which showed the poorest performance [1]. This advantage is attributed to bronze's inherent ability to form a stable, protective patina and its immunity to dezincification, a corrosion mechanism that plagues brass alloys [2]. For marine and industrial environments, bronze's resistance to chloride-induced corrosion is a well-documented procurement driver .

Corrosion Science Electrochemistry Materials Engineering

Electrical and Thermal Conductivity: Bronze vs. Pure Copper

Bronze intentionally sacrifices electrical and thermal conductivity to gain mechanical and tribological performance. Pure copper serves as the baseline with 100% IACS (International Annealed Copper Standard) electrical conductivity. Bronze, specifically tin bronze, exhibits a significantly reduced electrical conductivity of approximately 10-20% IACS, while brass retains a higher 25-30% IACS [1]. Similarly, bronze's thermal conductivity ranges from 40-80 W/m·K, whereas brass conducts heat more effectively at 100-120 W/m·K, and pure copper excels at ~390 W/m·K [2][3]. This intentional trade-off means bronze is not a substitute for applications requiring high electrical or thermal flux. Its selection is predicated on scenarios where mechanical strength, wear resistance, and corrosion resistance take precedence over conductivity [4].

Electrical Engineering Thermal Management Material Selection

Data-Driven Application Scenarios: Bronze


High-Load Bearings, Bushings, and Wear Plates

Driven by its 9-19% higher tensile strength and superior hardness (60-200+ HB) over brass, Bronze (CAS 11099-34-6) is the definitive material choice for high-load, low-speed tribological components. Experimental pin-on-disk data confirm its significantly lower wear rate, ensuring extended service intervals for industrial bearings, bushings, and wear plates subjected to continuous sliding contact [1]. Unlike brass, which is prone to galling under high pressure, bronze maintains dimensional stability and reduces maintenance frequency, providing a quantifiable reliability advantage [2].

Corrosion-Resistant Components: Marine and Biomedical

The superior corrosion resistance of bronze, as demonstrated by direct electrochemical comparison showing bronze > copper > nickel in phosphate-buffered saline, makes it a technically superior substrate for gold-plated components in biomedical and marine applications [1]. This performance advantage, coupled with immunity to dezincification that compromises brass alloys, justifies the selection of bronze for pumps, valves, propellers, and other hardware exposed to seawater or bodily fluids, where material failure is not an option [2].

Structural Gears, Worm Wheels, and Heavy-Duty Components

The combination of high tensile strength (up to 850 MPa in wrought forms) and moderate hardness (60-200 HB) positions bronze as an ideal material for gears and worm wheels that must transmit torque while resisting wear [1]. In squeeze-cast forms, aluminum bronze and tin bronze alloys exhibit 10-20% higher yield and tensile strength compared to gravity die cast counterparts, enabling the production of robust, long-lasting components for heavy machinery and power transmission systems [2]. This performance margin directly translates to a lower total cost of ownership through reduced downtime and part replacement frequency.

Electrical Connectors and Springs with Lower Conductivity

Bronze's low electrical conductivity (10-20% IACS) precludes its use in high-current applications; however, this property is leveraged in specific scenarios where a balance of moderate conductivity, high strength, and corrosion resistance is required [1]. For example, phosphor bronze (a subclass) is widely used in electrical connectors and springs that demand good fatigue resistance and spring properties under constant flexing, a performance niche where pure copper's softness would be a liability and brass's strength may be insufficient [2]. Procurement for these applications is based on the material's unique ability to maintain reliable contact force and resist relaxation over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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